molecular formula C8H9BrZn B1588191 Phenethylzinc bromide CAS No. 308796-14-7

Phenethylzinc bromide

Cat. No.: B1588191
CAS No.: 308796-14-7
M. Wt: 250.4 g/mol
InChI Key: YHVLYRZWQLDARE-UHFFFAOYSA-M
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Description

Phenethylzinc bromide is an organozinc compound with the chemical formula C8H9BrZn. It is a colorless liquid that is unstable at room temperature and susceptible to moisture and oxygen in the air, leading to decomposition reactions . This compound is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Scientific Research Applications

Phenethylzinc bromide has several applications in scientific research:

Safety and Hazards

Phenethylzinc bromide is classified as a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness. It is suspected of causing cancer . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

Phenethylzinc bromide is primarily used as a reagent in organic synthesis . It is particularly used as a substitute for Grignard reagents . The primary targets of this compound are organic halides or triflates .

Mode of Action

This compound interacts with its targets (organic halides or triflates) via a transition metal-catalyzed Negishi cross-coupling reaction . This interaction results in the formation of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of aryl or heteroaryl derivatives . The downstream effects of this pathway include the preparation of (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via a palladium-catalyzed cross-coupling reaction , and the synthesis of benzyl substituted thienopyrimidine derivatives .

Pharmacokinetics

It is known that this compound is a colorless liquid, unstable at room temperature, and susceptible to moisture and oxygen in the air . It will undergo decomposition reactions when exposed to these conditions . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, including aryl or heteroaryl derivatives .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. It is sensitive to air and moisture . Therefore, this compound should be stored at 2-8°C to maintain its stability . It is also important to note that this compound reacts with water , which can affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethylzinc bromide is typically prepared using the Grignard reagent method. In this process, ethyl bromide is dissolved in anhydrous ether, and zinc dust is added to the solution. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: Phenethylzinc bromide primarily undergoes substitution reactions, particularly in the presence of transition metal catalysts. It is commonly used in the Negishi cross-coupling reaction to form carbon-carbon bonds by reacting with organic halides or triflates .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Phenethylzinc bromide is unique due to its phenethyl group, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to benzylzinc bromide, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Similarly, butylzinc bromide and cyclohexylzinc bromide have different alkyl groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

bromozinc(1+);ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVLYRZWQLDARE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70410536
Record name Phenethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308796-14-7
Record name Phenethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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